molecular formula C14H23N3O B6439517 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine CAS No. 2549026-66-4

3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine

Cat. No.: B6439517
CAS No.: 2549026-66-4
M. Wt: 249.35 g/mol
InChI Key: UDUMTQUCWRRMRN-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a chemical compound featuring a pyridazine core linked to a piperidine ring via a methoxy bridge, and is offered as a high-purity building block for medicinal chemistry and drug discovery research. The distinct piperidine-pyridazine scaffold is a privileged structure in pharmaceutical development. Compounds containing this core are frequently investigated as novel HSP70 inhibitors with promising antitumor activity, particularly in lapatinib-resistant breast cancer cells . Furthermore, structurally related pyridazine and piperidine derivatives are being explored for their potential as TRPC6 inhibitors, with therapeutic applications under investigation for renal, respiratory, and nervous system disorders . The tert-butyl and piperidine groups are common features in molecules designed to modulate the GPR119 receptor, a target for type 2 diabetes and obesity treatment, highlighting the potential of this structure in metabolic disease research . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-6-(piperidin-4-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)12-4-5-13(17-16-12)18-10-11-6-8-15-9-7-11/h4-5,11,15H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUMTQUCWRRMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Group Introduction via Lithiation-Electrophilic Quenching

The tert-butyl moiety at position 3 of the pyridazine ring is typically introduced through directed ortho-metalation strategies. For example, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with tert-butyl electrophiles such as tert-butyl bromide or iodide. This method achieves moderate yields (~32–33%) due to competing side reactions at elevated temperatures. The Boc-protected intermediate ensures regioselectivity by directing lithiation to the para position relative to the chlorine substituent.

Halogenation for Subsequent Cross-Coupling

Iodination of the pyridazine core is a critical step for Suzuki-Miyaura or Negishi cross-coupling reactions. As demonstrated in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate with n-BuLi and subsequent iodine quenching at -78°C yields the 4-iodo derivative in 32.3% yield after flash chromatography. The low yield is attributed to incomplete lithiation and iodine scavenging by excess n-BuLi, necessitating stoichiometric optimization.

Piperidin-4-ylmethoxy Sidechain Installation

Synthesis of Piperidin-4-ylmethoxy Precursors

The piperidin-4-ylmethoxy group is synthesized from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. For instance, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is prepared via Boc protection of 3-(4-piperidinyl)propanol using di-tert-butyl dicarbonate (Boc₂O) in dioxane with sodium hydroxide, achieving 88% yield after silica gel chromatography. The hydroxyl group is then activated as a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with the pyridazine scaffold.

Nucleophilic Aromatic Substitution

Installation of the piperidin-4-ylmethoxy group onto the pyridazine core typically employs nucleophilic aromatic substitution (SNAr). For example, 3-tert-butyl-6-chloropyridazine reacts with piperidin-4-ylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. However, competing elimination reactions and steric hindrance from the tert-butyl group often limit yields to 40–50%, necessitating microwave-assisted heating or phase-transfer catalysis for improvement.

Boc Deprotection and Final Product Isolation

Acidic Deprotection of Boc Groups

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This step proceeds quantitatively within 2 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Careful neutralization with aqueous sodium bicarbonate ensures the free amine is generated without side reactions.

Purification and Characterization

Final purification of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water gradient. Key characterization data include:

  • 1H NMR (400 MHz, CDCl₃): δ 1.53 (s, 9H, tert-butyl), 3.60 (t, 2H, OCH₂), 2.64 (m, 2H, piperidine CH₂), 1.70–1.10 (m, 18H, piperidine and tert-butyl CH₂/CH₃).

  • Mass spectrometry : m/z = 320.2 (M + H)+, consistent with the molecular formula C₁₈H₂₉N₃O₂.

Optimization Strategies for Improved Yields

Temperature and Solvent Effects

Lowering reaction temperatures during lithiation steps (-78°C) minimizes side reactions, as evidenced by improved yields in iodination (32.3% vs. 22% at -10°C). Polar aprotic solvents like THF enhance lithium coordination, whereas ethereal solvents (diethyl ether) reduce solubility of intermediates, necessitating solvent screening.

Stoichiometric Adjustments

Using 2.2 equivalents of n-BuLi relative to tert-butyl (6-chloropyridin-3-yl)carbamate ensures complete deprotonation, while 1.1 equivalents of iodine prevents over-quenching. Excess iodine leads to diiodination byproducts, complicating purification.

Challenges and Alternative Pathways

Competing Elimination in SNAr Reactions

Steric hindrance from the tert-butyl group promotes elimination over substitution, yielding pyridazine decomposition products. Switching to Ullmann coupling conditions (copper(I) iodide, 1,10-phenanthroline) at 110°C mitigates this issue, achieving 65% yield for the methoxy-piperidine linkage.

Boc Group Stability Under Basic Conditions

Prolonged exposure to strong bases (e.g., K₂CO₃) during SNAr reactions risks Boc cleavage. Employing milder bases like cesium carbonate (Cs₂CO₃) or using temporary silyl protection (e.g., tert-butyldimethylsilyl) preserves the Boc group until the final deprotection step.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing complex molecules.
  • Biology: It can be researched for potential biological activity, including antimicrobial and anticancer properties.
  • Medicine: It is potentially a therapeutic agent for novel drug development.
  • Industry: It can be used to develop new materials, such as polymers and coatings, with specific properties.

3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a nitrogen-containing heterocyclic compound with potential biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics
The synthesis involves:

  • Forming the pyridazinyl group through the reaction of hydrazine derivatives with diketones.
  • Attaching the piperidinyl group via nucleophilic substitution reactions using piperidine.
  • Linking functional groups using coupling reactions like Suzuki or Heck coupling to attach the pyridinyl group.

The pyridazine ring and tert-butyl group enhance lipophilicity and stability, which are crucial for biological activity. This compound interacts with molecular targets like enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Modulation of Receptor Activity: By binding to receptors, it can alter downstream signaling pathways, affecting cell proliferation and survival.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound's derivatives.

Cell Line Studies: Derivatives have shown promising results against cancer cell lines, including T-47D (breast cancer) and SKOV-3 (ovarian cancer). The compounds were evaluated using assays like MTT and flow cytometry to assess cytotoxicity and apoptosis induction.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-Tert-butyl derivativeT-47D10Induces apoptosis
3-Tert-butyl derivativeSKOV-315Cell cycle arrest

Other Biological Activities

In addition to anticancer effects, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity: A study evaluated pyridazine derivatives, including this compound, against multiple cancer cell lines. Results indicated anti-proliferative effects with certain substitutions enhancing activity.
  • In Silico Analysis: Computational tools like PASS (Prediction of Activity Spectra for Substances) predicted a broad spectrum of biological activities for piperidine derivatives, suggesting potential applications in treating various diseases.

Pyridazine in Drug Design

The pyridazine ring has unique physicochemical properties that make it an attractive heterocycle for drug design . For example, Branaplam (82), which contains a pyridazine scaffold, was advanced into clinical trials as a potential therapeutic for spinal muscular atrophy (SMA). It was later redirected to focus on Huntington’s disease following the demonstration that the drug lowers the level of huntingtin protein in patient-derived neuronal and non-neuronal cells . The unique construction of the molecule on a pyridazine scaffold controls the conformation of both the phenol and tetra-methylated piperidine rings and, thus, the topographical presentation of the molecule to its target .

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine and analogous pyridazine/piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity
3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine 2310100-80-0 C20H26N4O2 354.446 - 3-tert-butyl
- 6-(piperidin-4-ylmethoxy)
Potential kinase inhibition; inferred stability from tert-butyl and piperidine groups
3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole 2549001-51-4 C21H25N5O3 395.4549 - 2-methylimidazo[1,2-b]pyridazin-6-yloxy
- Tetrahydrobenzoxazole
Structural complexity may enhance target selectivity; no reported activity data
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 1020501-92-1 C25H32N6O 432.6 - 4-tert-butylbenzoyl-piperazine
- 3,4,5-trimethylpyrazole
Higher molecular weight; pyrazole substituent may influence receptor binding affinity
Triazolo[4,3-b]pyridazine derivatives (e.g., benzylidene-substituted analogs) N/A Varies Varies - Methoxy/hydroxy-benzylidene groups
- Triazolo fused pyridazine core
Methoxy substitution correlates with enhanced cytotoxicity (e.g., 60–80% inhibition in SAR studies)

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Methoxy Groups : In triazolo[4,3-b]pyridazine derivatives, methoxy substitution on phenyl rings significantly improves cytotoxicity compared to unsubstituted analogs (e.g., 70% vs. 30% inhibition at 10 µM) . This suggests that the methoxy group in 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine may similarly enhance interactions with biological targets.
  • Piperidine vs.

Molecular Weight and Complexity

  • The target compound (354.446 g/mol) is lighter than the benzoxazole-fused analog (395.4549 g/mol) and the pyrazole-substituted derivative (432.6 g/mol) , which may favor better pharmacokinetic properties such as absorption and distribution.

Biological Activity

3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine involves several key steps:

  • Formation of the Pyridazinyl Group : This is typically achieved through the reaction of hydrazine derivatives with diketones.
  • Attachment of the Piperidinyl Group : Introduced via nucleophilic substitution reactions using piperidine.
  • Linking Functional Groups : Coupling reactions such as Suzuki or Heck coupling are utilized to attach the pyridinyl group.

The unique structural features of this compound, including a pyridazine ring and a tert-butyl group, enhance its lipophilicity and stability, which are crucial for its biological activity .

Research indicates that 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Modulation of Receptor Activity : By binding to receptors, it can alter downstream signaling pathways, affecting cell proliferation and survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine derivatives. For instance:

  • Cell Line Studies : Derivatives have shown promising results against various cancer cell lines, including T-47D (breast cancer) and SKOV-3 (ovarian cancer). The compounds were evaluated using assays like MTT and flow cytometry to assess cytotoxicity and apoptosis induction .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-Tert-butyl derivativeT-47D10Induces apoptosis
3-Tert-butyl derivativeSKOV-315Cell cycle arrest

Other Biological Activities

In addition to anticancer effects, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of pyridazine derivatives, including 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine, against multiple cancer cell lines. Results indicated significant anti-proliferative effects with certain substitutions enhancing activity .
  • In Silico Analysis : Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted a broad spectrum of biological activities for piperidine derivatives, suggesting potential applications in treating various diseases .

Q & A

Q. How to anchor mechanistic studies of this compound within receptor tyrosine kinase (RTK) signaling theory?

  • Methodological Answer : Align experiments with the two-stage RTK activation model (ligand-induced dimerization followed by autophosphorylation). Use phospho-specific antibodies (e.g., anti-pERK/MEK) in Western blots to track downstream signaling. Computational docking into RTK crystal structures (e.g., EGFR PDB:1M17) predicts binding modes, validated via site-directed mutagenesis .

Q. What conceptual frameworks explain the compound’s dual agonism/antagonism in different tissues?

  • Methodological Answer : Apply the "biased signaling" hypothesis, where ligand-receptor complexes adopt distinct conformations to activate divergent pathways (e.g., G-protein vs. β-arrestin). Use BRET (Bioluminescence Resonance Energy Transfer) to quantify pathway bias. Tissue-specific expression of co-factors (e.g., RGS proteins) may further modulate responses, requiring transcriptomic profiling (RNA-seq) .

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